Acetylthevetin A

Description

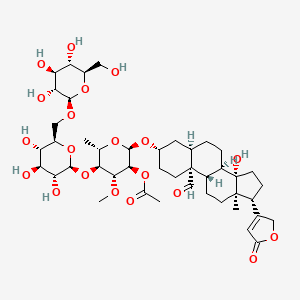

Structure

2D Structure

Properties

CAS No. |

1356494-03-5 |

|---|---|

Molecular Formula |

C44H66O20 |

Molecular Weight |

915.0 g/mol |

IUPAC Name |

[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C44H66O20/c1-19-36(64-40-35(54)33(52)31(50)28(63-40)17-58-39-34(53)32(51)30(49)27(15-45)62-39)37(56-4)38(60-20(2)47)41(59-19)61-23-7-11-43(18-46)22(14-23)5-6-26-25(43)8-10-42(3)24(9-12-44(26,42)55)21-13-29(48)57-16-21/h13,18-19,22-28,30-41,45,49-55H,5-12,14-17H2,1-4H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42+,43+,44-/m0/s1 |

InChI Key |

UUHPKSYVONCTBB-HRSMOJDTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Acetylthevetin A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthevetin A is a potent cardiac glycoside found within the seeds of the Thevetia peruviana plant, commonly known as the yellow oleander. This technical guide provides an in-depth overview of the discovery of this compound, its natural source, and its biological activities. The document details the methodologies for its extraction and isolation and presents available quantitative data on its bioactivity. Furthermore, it elucidates the signaling pathways modulated by cardiac glycosides, offering insights into its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound is a member of the cardenolide family of steroids, characterized by a five-membered lactone ring. Its primary natural source is the seeds of Thevetia peruviana (also known as Cascabela thevetia), a plant belonging to the Apocynaceae family. This plant is native to Central and South America and is now widely cultivated in tropical and subtropical regions.

The initial discovery of acetylated cardiac glycosides from Thevetia peruviana can be traced back to a 1969 publication by Voigtländer, Balsam, and Herbst. Their work, titled "Über Acetyl-Cardenolide aus Thevetia peruviana," published in the Archiv der Pharmazie, described the isolation of a neriifolin-monoacetate and a peruvoside-monoacetate from fermented seeds of the plant. They also reported the isolation of Acetylthevetin B from unfermented seeds, laying the groundwork for the identification of other acetylated thevetins, including this compound.

The seeds of Thevetia peruviana contain a complex mixture of cardiac glycosides, including Thevetin A, Thevetin B, Acetylthevetin B, and other related compounds. The presence and relative abundance of these glycosides can be influenced by factors such as the geographic origin of the plant and the processing of the seeds (e.g., fermentation).

Chemical Properties

The chemical structure of this compound is characterized by a steroidal aglycone core linked to a sugar moiety. The acetylation of the sugar portion distinguishes it from Thevetin A. The presence of the unsaturated lactone ring and the specific stereochemistry of the steroid nucleus are crucial for its biological activity.

Experimental Protocols

Extraction of Cardiac Glycosides from Thevetia peruviana Seeds

A general procedure for the extraction of cardiac glycosides from Thevetia peruviana seeds involves the following steps:

-

Seed Preparation: The seeds are dried and ground into a fine powder.

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like n-hexane to remove oils, which can interfere with subsequent extraction steps.

-

Extraction: The defatted seed material is then extracted with a polar solvent, typically methanol or a methanol-water mixture, to isolate the cardiac glycosides. Accelerated solvent extraction (ASE) has also been reported as an efficient method.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract containing a mixture of cardiac glycosides.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process that relies on chromatographic techniques:

-

Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel and reversed-phase C18 material.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol. The elution of compounds is monitored by UV detection.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) and Mass Spectrometry (MS), such as LC-ESI-MS/MS.

Quantitative Data

While extensive quantitative data for pure this compound is limited in the public domain, the following table summarizes the reported cytotoxic activities of extracts from Thevetia peruviana, which contain this compound among other cardiac glycosides. It is important to note that the IC50 values of the pure compound may differ significantly from those of the extracts.

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Thevetia peruviana Latex | PC-3 (Prostate Cancer) | MTT | 48.26 µg/mL | [1] |

| Thevetia peruviana Latex | MCF-7 (Breast Cancer) | MTT | 40.31 µg/mL | [1] |

| Methanolic extract of T. peruviana leaves | HCT-116 (Colon Carcinoma) | Cell Viability | 39.3 µg/mL | [2] |

| Methanolic extract of T. peruviana leaves | A-549 (Lung Carcinoma) | Cell Viability | 93.4 µg/mL | [2] |

| Methanolic extract of T. peruviana leaves | MCF-7 (Breast Carcinoma) | Cell Viability | 110.3 µg/mL | [2] |

Signaling Pathways and Mechanism of Action

The primary molecular target of cardiac glycosides, including this compound, is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. The inhibition of this pump by cardiac glycosides leads to a cascade of downstream signaling events, particularly in cancer cells.

Inhibition of Na+/K+-ATPase and its Consequences

The binding of this compound to the Na+/K+-ATPase leads to its inhibition, resulting in an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. These ionic imbalances trigger a variety of signaling pathways.

Downstream Signaling Cascades in Cancer Cells

In cancer cells, the inhibition of the Na+/K+-ATPase by cardiac glycosides has been shown to modulate several key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Signaling pathway of this compound in cancer cells.

The binding of this compound to the Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways such as the Ras-Raf-MEK-ERK and the PI3K/Akt signaling cascades. Activation of the ERK pathway can lead to cell cycle arrest, while the inhibition of the pro-survival PI3K/Akt pathway can promote apoptosis. Furthermore, cardiac glycosides have been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in promoting cancer cell survival and proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of this compound from its natural source.

Caption: Workflow for isolation and analysis of this compound.

Conclusion

This compound, a cardiac glycoside from Thevetia peruviana, represents a promising natural product with potent biological activity. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways, makes it a compound of significant interest for further investigation, particularly in the context of cancer therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery to its molecular mechanism, to aid researchers and drug development professionals in their future studies of this and other related cardiac glycosides. Further research is warranted to fully elucidate the therapeutic potential of pure this compound and to develop it into a viable clinical candidate.

References

Acetylthevetin A: A Technical Deep-Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthevetin A, a cardiac glycoside extracted from the seeds of the Thevetia peruviana plant, is emerging as a compound of significant interest in oncology research. As a member of the cardiac glycoside family, its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. Dysregulation of this pump in cancer cells presents a therapeutic vulnerability that this compound and its analogs can exploit. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, focusing on its impact on cellular signaling, apoptosis, and cell cycle progression. While direct research on this compound is still developing, data from closely related compounds, such as Acetylthevetin B and other cardiac glycosides isolated from Thevetia peruviana, provide a strong framework for its anticancer potential.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The foundational mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump on the plasma membrane.[1] This inhibition disrupts the electrochemical gradient essential for various cellular processes. In cancer cells, which often exhibit altered ion dynamics, this disruption triggers a cascade of downstream events culminating in cell death.

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound and related cardiac glycosides has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| Acetylthevetin B | A549 (Lung Cancer) | 2.94 | [2][3] |

| Acetylthevetin B-loaded CP1 micelles | A549 (Lung Cancer) | 0.76 | [2][3] |

| Acetylthevetin B-loaded CP2 micelles | A549 (Lung Cancer) | 1.44 | [2][3] |

| Novel Cardiac Glycoside (from T. peruviana) | MCF-7 (Breast Cancer) | 0.096 - 0.410 (range) | [4] |

| Novel Cardiac Glycoside (from T. peruviana) | HCT-116 (Colon Cancer) | 0.096 - 0.410 (range) | [4] |

| Novel Cardiac Glycoside (from T. peruviana) | HeLa (Cervical Cancer) | 0.096 - 0.410 (range) | [4] |

| Novel Cardiac Glycoside (from T. peruviana) | HepG2 (Liver Cancer) | 0.096 - 0.410 (range) | [4] |

| Novel Cardiac Glycoside (Compound 1 from T. peruviana) | P15 (Lung Cancer) | 0.05 - 0.15 (range) | [5] |

| Novel Cardiac Glycoside (Compound 1 from T. peruviana) | MGC-803 (Gastric Cancer) | 0.05 - 0.15 (range) | [5] |

| Novel Cardiac Glycoside (Compound 1 from T. peruviana) | SW1990 (Pancreatic Cancer) | 0.05 - 0.15 (range) | [5] |

Signaling Pathways Modulated by this compound

While direct studies on this compound are limited, research on other cardiac glycosides suggests that the disruption of ion homeostasis significantly impacts key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several cardiac glycosides have been shown to inhibit this pathway, leading to decreased cancer cell viability. The increased intracellular calcium resulting from Na+/K+-ATPase inhibition can lead to the activation of phosphatases that counteract the PI3K/Akt signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Cardiac glycosides have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[6] This is thought to occur through the modulation of intracellular signaling cascades that are sensitive to changes in ion concentrations.

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a multi-faceted process initiated by the cellular stress caused by Na+/K+-ATPase inhibition.

Studies on cardiac glycosides from Thevetia peruviana have demonstrated the involvement of the intrinsic apoptotic pathway.[5] This is characterized by:

-

Increased Bax/Bcl-2 ratio: An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.

-

Caspase activation: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[5]

-

DNA fragmentation: The ultimate cleavage of genomic DNA, a hallmark of late-stage apoptosis.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on cardiac glycosides from Thevetia peruviana have shown an accumulation of cells in the G2/M phase of the cell cycle.[4][5] Furthermore, research on Acetylthevetin B demonstrated a decrease in the G0/G1 population of A549 lung cancer cells following treatment.[2] This suggests that these compounds interfere with the molecular machinery that governs cell cycle progression, preventing cancer cells from dividing.

Experimental Protocols

While specific protocols for this compound are not widely published, standard methodologies are employed to assess its anticancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with this compound.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant promise as an anticancer agent, primarily through its potent inhibition of the Na+/K+-ATPase pump. This initial action triggers a cascade of events, including the disruption of key signaling pathways like PI3K/Akt/mTOR and NF-κB, induction of apoptosis via the intrinsic pathway, and cell cycle arrest at the G2/M phase. While much of the mechanistic understanding is inferred from studies on closely related cardiac glycosides, the existing data provides a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive IC50 profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify the most sensitive cancer types.

-

Direct signaling pathway analysis: Utilizing techniques such as Western blotting to confirm the direct impact of this compound on the PI3K/Akt/mTOR and NF-κB pathways.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the nuanced molecular mechanisms of this compound will be crucial for its potential translation into a clinically effective cancer therapeutic.

References

- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delivery of acetylthevetin B, an antitumor cardiac glycoside, using polymeric micelles for enhanced therapeutic efficacy against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four Undescribed Oxygenated Cardiac Glycosides From the Fruits of Thevetia peruviana With Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cardenolide Glycosides from Thevetia peruviana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thevetia peruviana (syn. Cascabela thevetia), commonly known as yellow oleander, is a plant belonging to the Apocynaceae family. It is widely cultivated as an ornamental shrub but is notoriously toxic due to the presence of a diverse array of cardenolide glycosides, also referred to as cardiac glycosides.[1][2] These potent compounds are found throughout the plant, with the highest concentrations typically located in the seeds and roots.[1][3] Historically, extracts of the plant have been used in traditional medicine, but ingestion, whether accidental or intentional, can lead to severe cardiotoxicity and death.[1][4]

The primary mechanism of action for these glycosides is the inhibition of the cellular Na+/K+-ATPase pump, a critical enzyme for maintaining electrochemical gradients in cardiac and other tissues.[4][5][6] This activity, while responsible for their toxicity, also underpins their potential therapeutic applications, which mirror those of well-known cardiac drugs like digoxin. In recent years, research has shifted towards exploring the potent cytotoxic and pro-apoptotic effects of Thevetia peruviana cardenolides against various cancer cell lines.[7][8] Several studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis through intrinsic and extrinsic pathways, making them promising candidates for novel anticancer drug development.[9][10][11] This guide provides an in-depth overview of the isolation, characterization, and biological activities of these compounds, presenting key quantitative data and detailed experimental protocols for researchers in the field.

Major Cardenolide Glycosides and Chemical Structures

The cardenolides from Thevetia peruviana are steroidal compounds characterized by a C17 lactone ring. They consist of a steroid aglycone (or genin) attached to one or more sugar moieties. The specific aglycone and the composition of the sugar chain determine the identity and properties of the glycoside. Key aglycones identified from Thevetia species include digitoxigenin, cannogenin, and yccotligenin. The sugar units are often composed of L-thevetose, glucose, or gentibiose.

Numerous cardenolides have been isolated and identified from the seeds, fruits, and leaves of the plant.[12][13] Prominent examples include:

-

Thevetin A and Thevetin B : Among the most abundant and well-known glycosides in the seeds.[2][14] Thevetin B is considered highly toxic.[1]

-

Peruvoside : A potent cardiotonic glycoside that has been extensively studied for both its cardiac and anticancer effects.[15][16]

-

Neriifolin : Another significant glycoside investigated for its cytotoxic properties.[15][17]

-

Thevefolin : Noted for its ability to overcome TRAIL resistance in cancer cells.[10]

-

Theveperosides : A series of newly identified glycosides with significant cytotoxic activities.[18]

Biological Activities and Mechanisms of Action

Cardiotoxicity: Inhibition of Na+/K+-ATPase

The defining biological effect of Thevetia peruviana cardenolides is their potent inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiomyocytes.[5][6] This inhibition disrupts the normal flow of sodium and potassium ions, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx and accumulation of intracellular calcium.[3][5] This surge in calcium enhances myocardial contractility but also leads to the characteristic symptoms of poisoning, including sinus bradycardia, various degrees of atrioventricular block, and potentially fatal arrhythmias like ventricular fibrillation.[4][5]

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Beyond their cardiotoxic effects, cardenolide glycosides from Thevetia peruviana exhibit significant anticancer properties.[1] They have been shown to be cytotoxic to a wide range of human cancer cell lines, including lung, gastric, pancreatic, breast, and colon cancer.[13][15][19]

The primary anticancer mechanism is the induction of apoptosis (programmed cell death).[9][11] Studies have revealed that these compounds can trigger the intrinsic apoptotic pathway . Treatment of cancer cells with specific glycosides leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[9] This results in the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis.[9][11] Furthermore, some cardenolides can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by upregulating the expression of death receptors DR4 and DR5, engaging the extrinsic apoptotic pathway .[10][20]

In addition to apoptosis, these compounds can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[9][11]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of various cardenolides and extracts from Thevetia peruviana has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Cytotoxicity (IC₅₀) of Isolated Cardenolide Glycosides from Thevetia peruviana

| Compound/Glycoside | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| Theveperoside C | MCF-7 | Breast | 0.032 - 0.055 | [18] |

| HCT-116 | Colon | 0.032 - 0.055 | [18] | |

| HeLa | Cervical | 0.032 - 0.055 | [18] | |

| HepG2 | Liver | 0.032 - 0.055 | [18] | |

| Unnamed Glycoside (Cpd 1) | P15 | Lung | 0.05 - 0.15 | [9][11][21] |

| MGC-803 | Gastric | 0.05 - 0.15 | [9][11][21] | |

| SW1990 | Pancreatic | 0.05 - 0.15 | [9][11][21] | |

| Various Glycosides | MGC-803 | Gastric | 0.02 - 0.53 | [13] |

| Various Glycosides | Oral Carcinoma | Oral | 0.004 - 64.9 |[22] |

Table 2: Cytotoxicity (IC₅₀) of Thevetia peruviana Crude Extracts

| Extract Type | Cancer Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Fruit Methanolic Extract | PC-3 | Prostate | 1.91 | [15] |

| MCF-7 | Breast | 5.78 | [15] | |

| HCT-116 | Colorectal | 6.30 | [15] | |

| A549 | Lung | 12.04 | [15] | |

| Leaf Methanolic Extract | HCT-116 | Colon | 39.3 | [19] |

| A-549 | Lung | 93.4 | [19] |

| | MCF-7 | Breast | 110.3 |[19] |

Experimental Protocols

Protocol for Extraction and Isolation of Cardenolide Glycosides

This protocol is a synthesized methodology based on common practices reported in the literature.[14][16][23][24]

-

Plant Material Preparation : Collect seeds of Thevetia peruviana. Air-dry them in the shade and then pulverize them into a coarse powder using a mechanical grinder.

-

Defatting : Pack the powdered seed material into a Soxhlet apparatus. Extract with n-hexane or petroleum ether for 6-8 hours to remove oils and lipids. Discard the solvent and air-dry the defatted seed meal.[16][23]

-

Glycoside Extraction : Re-pack the defatted meal into the Soxhlet apparatus. Extract with an 80% aqueous methanol or ethanol solution for 12-24 hours.[23][24] The use of an 8:2 methanol/ethanol mixture has also been reported to be effective.[23]

-

Concentration : Collect the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

-

Solvent Partitioning (Optional) : Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to fractionate the glycosides.

-

Chromatographic Purification : Subject the crude extract or active fractions to column chromatography using silica gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds.

-

Final Isolation : Monitor the fractions using Thin-Layer Chromatography (TLC). Pool the fractions containing compounds of interest and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure glycosides.

-

Structure Elucidation : Characterize the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[13][25]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the isolated glycosides or extracts in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Apoptosis Detection by AO/EB Staining

Acridine Orange (AO) and Ethidium Bromide (EB) double staining is a fluorescent microscopy technique to visualize apoptotic cells.

-

Cell Culture and Treatment : Grow cells on glass coverslips in a 6-well plate. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Staining : Prepare a staining solution containing 100 µg/mL of AO and 100 µg/mL of EB in Phosphate-Buffered Saline (PBS).

-

Cell Staining : Wash the treated cells twice with cold PBS. Add 25 µL of the AO/EB staining solution onto a clean microscope slide. Detach the cells from the coverslip and place 10 µL of the cell suspension into the dye mixture.

-

Microscopy : Immediately observe the cells under a fluorescence microscope.

-

Interpretation :

-

Live cells : Uniform green nucleus with intact structure.

-

Early apoptotic cells : Bright green nucleus with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells : Orange-to-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells : Uniformly orange-to-red nucleus with an intact structure.

-

-

Quantification : Count at least 200 cells per sample and calculate the percentage of apoptotic cells.

Conclusion and Future Perspectives

The cardenolide glycosides isolated from Thevetia peruviana are a class of natural products with profound and dualistic biological activities. Their well-established mechanism of Na+/K+-ATPase inhibition is the basis for both their severe cardiotoxicity and their potential as cardiotonic agents.[5] The growing body of evidence highlighting their potent cytotoxic and pro-apoptotic effects against a multitude of cancer cell lines has opened a promising new avenue for therapeutic research.[9][15][18] Compounds like peruvoside, neriifolin, and theveperosides have demonstrated IC₅₀ values in the nanomolar to low micromolar range, indicating significant potency.[9][18]

Future research should focus on several key areas. Firstly, the isolation and structural elucidation of novel cardenolides from Thevetia peruviana remain crucial, as new structures may offer improved therapeutic indices.[13] Secondly, detailed mechanistic studies are needed to fully understand the signaling pathways modulated by these compounds beyond the primary apoptotic pathways. Finally, medicinal chemistry efforts to create semi-synthetic derivatives could lead to analogues with enhanced anticancer activity and reduced cardiotoxicity, a critical step for translating these promising natural products into viable clinical candidates. The development of targeted delivery systems could further mitigate off-target toxic effects, maximizing their therapeutic potential in oncology.

References

- 1. magnascientiapub.com [magnascientiapub.com]

- 2. rroij.com [rroij.com]

- 3. Asymptomatic Presentation of Yellow Oleander Poisoning in a 57-Year-Old Saudi Woman: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thevetia peruviana intoxication and electrocardiographic manifestations: a case series [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. ijpab.com [ijpab.com]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardenolide glycosides of Thevetia peruviana and triterpenoid saponins of Sapindus emarginatus as TRAIL resistance-overcoming compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds. | Semantic Scholar [semanticscholar.org]

- 13. Cardiac Glycosides from the Seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsi.org [ijpsi.org]

- 17. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiac glycosides with cytotoxic activity from the seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Acetylthevetin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthevetin A, a cardiac glycoside from the yellow oleander (Thevetia peruviana), has garnered significant interest for its potent cytotoxic and potential anticancer activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing how its chemical structure correlates with its biological functions. This document summarizes quantitative data on its bioactivity, outlines key experimental methodologies, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart conditions. More recently, their potent cytotoxic effects have been repurposed for investigation in oncology. This compound is a prominent member of this class, demonstrating significant activity against various cancer cell lines. Understanding the relationship between its molecular structure and its biological activity is paramount for the rational design of novel, more effective, and selective anticancer agents. This guide delves into the core principles of this compound's SAR, focusing on its primary mechanism of action: the inhibition of the Na+/K+-ATPase pump and the subsequent induction of apoptosis.

Core Structure and Key Pharmacophoric Features

The chemical structure of this compound consists of a steroid nucleus, an unsaturated lactone ring at the C17 position, and a chain of sugar residues attached at the C3 position. The key pharmacophoric features that dictate its biological activity are:

-

The Steroid Backbone: The A/B and C/D ring junctions' stereochemistry is crucial for the molecule's overall shape and its ability to bind to the Na+/K+-ATPase.

-

The Lactone Ring: The unsaturated lactone moiety is essential for cardiotonic and cytotoxic activity. Saturation of the lactone ring leads to a significant loss of activity.

-

The Sugar Moiety: The type, number, and orientation of the sugar residues at C3 significantly influence the compound's solubility, bioavailability, and potency. The acetyl group on the sugar chain, which gives this compound its name, also plays a role in modulating its activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and related cardiac glycosides isolated from Thevetia peruviana. This data is crucial for understanding the subtle structural modifications that can lead to significant changes in potency.

Table 1: Cytotoxic Activity (IC50 in µM) of Thevetia Glycosides against Various Cancer Cell Lines

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) |

| Theveperoside A | >10 | >10 | >10 | >10 |

| Theveperoside B | 0.083 | 0.091 | 0.086 | 0.11 |

| Theveperoside C | 0.032 | 0.038 | 0.035 | 0.055 |

| Theveperoside D | 0.12 | 0.15 | 0.13 | 0.18 |

| Theveperoside E | 0.25 | 0.31 | 0.28 | 0.36 |

| Theveperoside F | 0.51 | 0.62 | 0.55 | 0.71 |

| Neriifolin | 0.045 | 0.051 | 0.048 | 0.063 |

| Acetylneriifolin | 0.068 | 0.075 | 0.071 | 0.089 |

| Thevetin A | >10 | >10 | >10 | >10 |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Thevetin B | 0.85 | 0.93 | 0.88 | 1.12 |

Data sourced from studies on cardiac glycosides isolated from Thevetia peruviana.

Key SAR Observations:

-

Sugar Chain Length: An increase in the number of sugar units generally leads to decreased cytotoxicity. For instance, monoglycosides like neriifolin are more potent than triglycosides like thevetin A.

-

Acetylation: Acetylation of the sugar moieties can modulate activity, although the effect appears to be compound-specific.

-

Lactone Ring Saturation: Compounds with a saturated lactone ring, such as thevetin C, are cardio-inactive.

-

Substitutions on the Steroid Nucleus: Hydroxylation patterns on the steroid core influence the binding affinity to the Na+/K+-ATPase.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][2][3]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NaCl, and KCl.

-

Enzyme and Inhibitor Incubation: Add purified Na+/K+-ATPase enzyme to the reaction buffer. Add varying concentrations of this compound or its analogs and incubate at 37°C for 10 minutes. A control without the inhibitor should be included. Ouabain can be used as a positive control.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture. Incubate at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) that reacts with the released inorganic phosphate to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control. The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump leads to a cascade of downstream events culminating in apoptosis.

Na+/K+-ATPase Inhibition and Ion Imbalance

Caption: Inhibition of Na+/K+-ATPase by this compound.

Induction of Apoptosis

The increase in intracellular calcium and the generation of reactive oxygen species (ROS) trigger both the intrinsic and extrinsic pathways of apoptosis.

Caption: this compound-induced apoptotic signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of this compound derivatives.

Caption: Workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex interplay of its steroidal core, lactone ring, and sugar moieties. The potent cytotoxicity of this cardiac glycoside is primarily attributed to its efficient inhibition of the Na+/K+-ATPase, which triggers a cascade of events leading to apoptotic cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future efforts should focus on the semi-synthesis of a broader range of this compound derivatives with systematic modifications to delineate the SAR more precisely. This will enable the identification of analogs with improved therapeutic indices, exhibiting high potency against cancer cells while minimizing cardiotoxicity. Further elucidation of the downstream signaling pathways will also be crucial for understanding the full spectrum of its biological activities and for the development of novel, targeted anticancer therapies.

References

Acetylthevetin A: A Toxicological Deep Dive for the Research Professional

An In-depth Technical Guide on the Toxicological Profile of Acetylthevetin A

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds, predominantly found in the yellow oleander plant (Thevetia peruviana).[1][2][3] Historically, extracts from this plant have been used in traditional medicine, but all parts of the plant are known to be highly toxic due to the presence of these cardiac glycosides.[1][2] Ingestion can lead to severe gastrointestinal and cardiac symptoms, including nausea, vomiting, abdominal pain, arrhythmias, and hyperkalemia, which can be fatal.[2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in heart muscle cells.[4][5] This guide provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative Toxicological Data

While specific quantitative toxicological data for this compound is limited in publicly available literature, data for related and well-studied cardiac glycosides such as Digoxin and Ouabain can provide valuable comparative insights into its potential potency and toxicity. The primary molecular target for the toxicity of cardiac glycosides is the Na+/K+-ATPase enzyme.[5]

Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition

| Compound | IC50 (nM) | Cell Line/System | Reference |

| Ouabain | 17 | A549 cells | [6] |

| Ouabain | 89 | MDA-MB-231 cells | [6] |

| Digoxin | 40 | A549 cells | [6] |

| Digoxin | ~164 | MDA-MB-231 cells | [6] |

| This compound | Data not available | - | - |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the Na+/K+-ATPase activity. Lower IC50 values indicate higher potency. The variability in IC50 values for the same compound can be attributed to differences in the experimental setup and the specific isoform of the Na+/K+-ATPase present in the cell line used.

Due to the absence of specific LD50 data for this compound, it is crucial to exercise extreme caution when handling this compound. The reported lethal dose of a single seed from the Thevetia peruviana plant underscores the high toxicity of its constituent cardiac glycosides.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

-

Target cell line (e.g., human cardiomyocyte cell line like AC16)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Rodent Model)

This is a generalized protocol based on standard guidelines for acute toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

-

Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex.

-

This compound formulation (e.g., suspended in a suitable vehicle like corn oil).

-

Oral gavage needles.

-

Animal cages with appropriate bedding, food, and water.

Procedure:

-

Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the experiment.

-

Dose Selection: Conduct a preliminary range-finding study with a small number of animals to determine the approximate lethal dose range. Based on this, select a range of doses for the main study.

-

Dosing: Fast the animals overnight before dosing. Administer a single oral dose of this compound to different groups of animals. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record any changes in behavior, appearance, and body weight.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Mechanism of Action

The primary mechanism of toxicity for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events that ultimately result in cardiotoxicity. Furthermore, emerging research suggests that cardiac glycosides can modulate other critical signaling pathways within the cell.

Primary Mechanism: Inhibition of Na+/K+-ATPase

Caption: Inhibition of the Na+/K+-ATPase pump by this compound.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration.[5] This altered sodium gradient reverses the direction of the sodium-calcium exchanger (NCX), causing an accumulation of intracellular calcium.[5] The elevated intracellular calcium enhances cardiac muscle contraction (positive inotropic effect) but also leads to delayed afterdepolarizations, which can trigger cardiac arrhythmias.

Secondary Signaling Pathways

Beyond its direct effect on the Na+/K+-ATPase, cardiac glycosides have been shown to influence other signaling pathways, which may contribute to their toxic and potential therapeutic effects.

Caption: Potential secondary signaling pathways affected by this compound.

-

MAPK/ERK Pathway: Some studies suggest that cardiac glycosides can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation and apoptosis. This activation may be linked to the generation of reactive oxygen species (ROS) following Na+/K+-ATPase inhibition.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth. There is evidence that cardiac glycosides can modulate this pathway, although the exact mechanism and downstream effects are still under investigation.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. Some cardiac glycosides have been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory role.

Conclusion

This compound is a potent cardiac glycoside with a significant toxicological profile. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, leading to cardiotoxic effects. While specific quantitative toxicity data for this compound remains scarce, its presence in the highly toxic Thevetia peruviana plant necessitates extreme caution. Further research is warranted to fully elucidate the specific LD50 and IC50 values of this compound and to detail its precise effects on various intracellular signaling pathways. A deeper understanding of its toxicological profile is essential for the safety of researchers and for exploring any potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. magnascientiapub.com [magnascientiapub.com]

- 3. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]

- 4. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of the Matter: A Technical Guide to Cardiac Glycosides and Na+/K+-ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between cardiac glycosides and their molecular target, the Na+/K+-ATPase. For centuries, compounds derived from the foxglove plant (Digitalis purpurea) have been used to treat heart conditions.[1] Today, we understand that their therapeutic and toxic effects stem from their ability to specifically inhibit the Na+/K+-ATPase, a vital ion pump in cardiac muscle cells. This guide provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental protocols, and the complex signaling pathways involved in this crucial drug-target interaction.

The Na+/K+-ATPase: A Vital Ion Pump

The Sodium/Potassium-ATPase (Na+/K+-ATPase) is a transmembrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all animal cells.[2] This P-type ATPase actively transports three Na+ ions out of the cell in exchange for two K+ ions, a process powered by the hydrolysis of one molecule of ATP. This pumping action is critical for numerous cellular functions, including maintaining cell volume, neuronal excitability, and the transport of other solutes. In cardiomyocytes, the Na+/K+-ATPase plays a pivotal role in maintaining the resting membrane potential and, indirectly, in regulating intracellular calcium (Ca2+) concentrations.

Cardiac Glycosides: Potent Inhibitors of the Na+/K+-ATPase

Cardiac glycosides are a class of naturally occurring steroid-like compounds that are potent and specific inhibitors of the Na+/K+-ATPase.[3] They bind to a specific site on the extracellular face of the α-subunit of the pump.[4] This binding stabilizes the enzyme in its E2-P conformation, preventing the release of phosphate and subsequent ion transport.[3]

The general structure of a cardiac glycoside consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[3] Variations in these three components give rise to a wide array of cardiac glycosides with differing potencies and pharmacokinetic profiles.

Mechanism of Inotropy: From Pump Inhibition to Enhanced Contractility

The primary therapeutic effect of cardiac glycosides in heart failure is their positive inotropic action – an increase in the force of myocardial contraction. This is a direct consequence of Na+/K+-ATPase inhibition.[5]

The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular Na+ concentration.[1] This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), a secondary active transporter that typically extrudes Ca2+ from the cell. The reduced Na+ gradient across the sarcolemma diminishes the driving force for Ca2+ efflux via the NCX.[1] Consequently, the intracellular Ca2+ concentration rises.[5]

This elevated cytosolic Ca2+ is then taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). The increased Ca2+ load in the SR results in a greater release of Ca2+ during subsequent action potentials, leading to a more forceful contraction of the cardiomyocyte.

Quantitative Analysis of Cardiac Glycoside-Na+/K+-ATPase Interaction

The affinity and inhibitory potency of different cardiac glycosides for the Na+/K+-ATPase vary significantly. These differences are crucial for their therapeutic application and toxicological profiles. The following table summarizes key quantitative data for a selection of cardiac glycosides.[6][7][8]

| Cardiac Glycoside | Source/Type | IC50 (nM) | Ki (nM) | Kd (nM) |

| Cardenolides | ||||

| Digoxin | Digitalis lanata | 100-200 | Varies | Varies |

| Digitoxin | Digitalis purpurea | Varies | Varies | Varies |

| Ouabain | Strophanthus gratus | 17-89 | Varies | Varies |

| Ouabagenin | Aglycone of Ouabain | Varies | Varies | Varies |

| Digoxigenin | Aglycone of Digoxin | Varies | Varies | Varies |

| Bufadienolides | ||||

| Bufalin | Toad Venom | Varies | Varies | Varies |

Note: IC50, Ki, and Kd values can vary depending on the isoform of the Na+/K+-ATPase, the tissue source, and the specific experimental conditions (e.g., K+ concentration). The values presented are representative ranges found in the literature.[7][8][9]

Beyond Ion Transport: Signaling Cascades Activated by Na+/K+-ATPase Inhibition

In addition to its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold.[10] The binding of cardiac glycosides can trigger a cascade of intracellular signaling events, independent of the changes in ion concentrations. This "signalosome" is often localized within caveolae, specialized lipid raft domains of the plasma membrane.

Upon cardiac glycoside binding, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[10] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[10] This pathway is involved in regulating cell growth, proliferation, and survival. Furthermore, Na+/K+-ATPase inhibition has been shown to activate other signaling molecules such as protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), and to modulate the activity of transcription factors like NF-κB.[10]

Experimental Protocols for Studying Cardiac Glycoside Effects

The following are detailed methodologies for key experiments used to investigate the interaction between cardiac glycosides and the Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

-

ATP solution (e.g., 3 mM)

-

Cardiac glycoside solutions of varying concentrations

-

Ouabain (as a specific inhibitor for control)

-

Malachite green reagent for Pi detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

-

Add different concentrations of the cardiac glycoside to be tested to the wells of the microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the malachite green reagent to each well to detect the released Pi.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

-

Plot the percentage of inhibition against the cardiac glycoside concentration to determine the IC50 value.

Measurement of Intracellular Ion Concentrations

Fluorescent indicators are commonly used to measure changes in intracellular Na+ and Ca2+ concentrations in response to cardiac glycoside treatment.

Materials:

-

Cultured cardiomyocytes or other relevant cell lines

-

Fluorescent ion indicators:

-

For Na+: Sodium-binding benzofuran isophthalate (SBFI-AM)

-

For Ca2+: Fura-2 AM or Fluo-4 AM

-

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Cardiac glycoside solutions

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Seed the cells on glass-bottom dishes or 96-well plates and allow them to adhere.

-

Load the cells with the fluorescent indicator by incubating them in a solution of the dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with fresh HBSS to remove excess dye.

-

Acquire baseline fluorescence readings. For ratiometric dyes like Fura-2, this involves exciting at two different wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Add the cardiac glycoside solution to the cells.

-

Continuously record the fluorescence intensity over time to monitor the changes in intracellular ion concentration.

-

At the end of the experiment, calibrate the fluorescence signal to absolute ion concentrations using ionophores (e.g., ionomycin for Ca2+) and solutions of known ion concentrations.

Cell Viability Assay

These assays are used to determine the cytotoxic effects of cardiac glycosides.

Materials:

-

Cultured cells

-

Cardiac glycoside solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the cardiac glycoside for a specific duration (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for screening and characterizing the effects of novel cardiac glycosides.

Conclusion

The interaction between cardiac glycosides and the Na+/K+-ATPase is a classic example of specific drug-target engagement with profound physiological consequences. While their primary mechanism of inotropy is well-established, the discovery of the Na+/K+-ATPase as a signaling scaffold has opened new avenues of research into the pleiotropic effects of these compounds. This guide provides a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of cardiac glycosides while mitigating their inherent toxicity. A thorough understanding of the quantitative aspects of binding, the intricacies of the downstream signaling pathways, and the application of robust experimental protocols is paramount for the continued development of safer and more effective therapies targeting the Na+/K+-ATPase.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. manualofmedicine.com [manualofmedicine.com]

- 6. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Acetylthevetin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylthevetin A is a cardiac glycoside found in plants of the Thevetia genus, notably Thevetia peruviana. Like other cardiac glycosides, it exhibits significant biological activity, making it a subject of interest for pharmacological research and drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, integrating data from transcriptomic studies and research on cardiac glycoside biosynthesis in related plant species. The guide details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through the formation of a steroid backbone, followed by a series of modifications including glycosylation and acetylation. While the complete pathway has not been fully elucidated in Thevetia peruviana, a putative pathway can be constructed based on known cardiac glycoside biosynthesis in other plants and transcriptomic data from T. peruviana.

The pathway can be broadly divided into four main stages:

-

Formation of the Steroid Precursor (Pregnenolone): This stage follows the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then used to synthesize cholesterol, which is subsequently converted to pregnenolone.

-

Modification of the Steroid Core: Pregnenolone undergoes a series of enzymatic modifications, including oxidation, reduction, and hydroxylation, to form the specific aglycone of Thevetin A, which is cannogenin.

-

Glycosylation: The cannogenin aglycone is then glycosylated by the sequential addition of sugar moieties to form Thevetin A.

-

Acetylation: In the final step, an acetyl group is transferred to Thevetin A to produce this compound.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Genes

Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate (MeJA), an elicitor of secondary metabolism, has revealed the upregulation of several genes encoding enzymes likely involved in cardiac glycoside biosynthesis[1].

| Enzyme/Gene Family | Proposed Function in Pathway | Supporting Evidence |

| Terpene synthase (TPS) | Early steps of isoprenoid biosynthesis | Upregulated by MeJA in T. peruviana[1] |

| Squalene synthase (SQS1) | Squalene formation | Upregulated by MeJA in T. peruviana[1] |

| Cytochrome P450 family 87, subfamily A (CYP87A) | Conversion of cholesterol to pregnenolone | Identified as the first committed step in cardenolide biosynthesis in other plants[2][3][4][5] |

| Progesterone 5β-reductase (P5βR) | Reduction of progesterone | A key enzyme in the biosynthesis of cardenolides[6][7][8][9][10] |

| Cytochrome P450 family 710, subfamily A, polypeptide 3 (CYP710A3) | Steroid core modifications (e.g., hydroxylation) | Upregulated by MeJA in T. peruviana[1] |

| DWF1/SCL14 | Steroid biosynthesis | Upregulated by MeJA in T. peruviana[1] |

| Glycosyltransferases (GTs) | Sequential addition of sugar moieties to the aglycone | General mechanism for glycoside formation |

| BAHD acyltransferases | Acetylation of Thevetin A | A large family of enzymes responsible for the acylation of secondary metabolites in plants |

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, some studies have reported the relative abundance of different cardiac glycosides in Thevetia peruviana seeds.

| Compound | Relative Abundance in Seeds | Reference |

| Thevetin A | Present | [11] |

| This compound | Present | [11] |

| Thevetin B | Main component | [12] |

| Acetylthevetin B | Present | [11] |

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Candidate Enzymes

This protocol is essential for characterizing the function of enzymes identified through transcriptomics or other gene discovery methods.

Caption: Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Thevetia peruviana tissues (e.g., leaves, seeds) using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The open reading frame of the candidate gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography based on a tag (e.g., His-tag, GST-tag) incorporated into the protein during cloning.

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) in an appropriate buffer. For example, to test a candidate acetyltransferase, Thevetin A and acetyl-CoA would be used as substrates.

-

Product Identification: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity of the product and determine the enzyme's activity.

In Vitro Enzyme Assays

General Protocol for Acetyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified candidate acetyltransferase, the substrate (Thevetin A), the acetyl group donor (acetyl-CoA), and a suitable buffer (e.g., phosphate or Tris-HCl buffer at an optimal pH).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate or by heat inactivation).

-

Extraction: Extract the product (this compound) from the reaction mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted product by HPLC or LC-MS to quantify the amount of this compound formed.

Extraction and Quantification of Cardiac Glycosides from Plant Material

Protocol:

-

Sample Preparation: Dry and grind the plant material (e.g., seeds of Thevetia peruviana).

-

Extraction: Perform solvent extraction of the ground material. A common method is accelerated solvent extraction with a suitable solvent system.

-

Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

-

Quantification: Analyze the purified extract using LC-MS/MS. For absolute quantification, a pure standard of this compound is required to generate a calibration curve.

Signaling and Regulation

The biosynthesis of secondary metabolites, including cardiac glycosides, is tightly regulated in plants. The application of methyl jasmonate (MeJA) to Thevetia peruviana cell cultures has been shown to upregulate the expression of genes involved in the biosynthesis of these compounds. This suggests the involvement of a jasmonate-mediated signaling pathway in the regulation of this compound production.

Caption: Proposed MeJA signaling pathway regulating cardiac glycoside biosynthesis in Thevetia peruviana.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex process involving numerous enzymatic steps. While a putative pathway can be outlined based on current knowledge, further research is required to fully elucidate the specific enzymes and intermediates involved in Thevetia peruviana. The identification and characterization of the complete set of biosynthetic genes will not only enhance our fundamental understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related cardiac glycosides for pharmaceutical applications. The use of modern techniques such as CRISPR/Cas9-mediated gene editing and synthetic biology approaches will be instrumental in achieving these goals.

References

- 1. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone 5β-reductase genes of the Brassicaceae family as function-associated molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cardiac Glycosides in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of cardiac glycosides, a class of naturally occurring compounds with a long history in traditional medicine for treating heart conditions.[1] It details their traditional sources, mechanism of action, quantitative data on their biological activity, and the experimental protocols used to evaluate them.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of organic compounds that increase the heart's output force and decrease its rate of contractions.[2] For centuries, various cultures have utilized plants containing these compounds as both remedies and poisons.[1][2] The ancient Egyptians and Romans, for instance, used plants with cardiac glycosides for heart ailments and as emetics.[3] In 18th century England, William Withering's pioneering research on the foxglove plant (Digitalis purpurea) established its therapeutic use in treating "dropsy" (edema), a condition often caused by congestive heart failure.[3][4] This marked the beginning of their formal integration into modern therapeutics.[5]

These compounds are primarily found in plant families such as Apocynaceae and Asclepiadaceae.[6][7] Despite their long history of use, their narrow therapeutic index—the small margin between a therapeutic and a toxic dose—requires careful management and has led to a decline in their use in favor of safer alternatives.[1][8][9] However, ongoing research into their diverse pharmacological properties, including potential anticancer and antiviral activities, has renewed interest in this unique class of molecules.[1][10][11]

Prominent Traditional Sources

A variety of plants known for their cardiac glycoside content have been staples in traditional medicine worldwide.

-